molecular formula C11H13ClO B045814 1-Chloro-4-(1-methoxybut-3-enyl)benzene CAS No. 118167-26-3

1-Chloro-4-(1-methoxybut-3-enyl)benzene

Cat. No.: B045814
CAS No.: 118167-26-3
M. Wt: 196.67 g/mol
InChI Key: DSLOVRNFUYYDGV-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-methoxybut-3-enyl)benzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 1-methoxybut-3-enyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-methoxybut-3-enyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 1-methoxybut-3-en-1-ol under basic conditions, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1-methoxybut-3-enyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

Major Products Formed:

Scientific Research Applications

1-Chloro-4-(1-methoxybut-3-enyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(1-methoxybut-3-enyl)benzene involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

  • 1-Chloro-4-methoxybenzene
  • 1-Chloro-4-ethynylbenzene
  • 1-Chloro-4-methylbenzene

Comparison: 1-Chloro-4-(1-methoxybut-3-enyl)benzene is unique due to the presence of the 1-methoxybut-3-enyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-chloro-4-(1-methoxybut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13-2)9-5-7-10(12)8-6-9/h3,5-8,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLOVRNFUYYDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC=C)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458323
Record name Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118167-26-3
Record name Benzene,1-chloro-4-(1-methoxy-3-buten-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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